

# Technical Whitepaper: Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

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## Compound of Interest

**Compound Name:** *Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate*

**Cat. No.:** *B1170927*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate**, a versatile building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides insights into its synthesis, and explores its applications in drug discovery, particularly as a constrained  $\gamma$ -amino acid surrogate and a synthon for antiviral nucleoside analogs. While detailed experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information and presents methodologies for similar compounds to provide a practical resource for laboratory professionals.

## Chemical and Physical Properties

**Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate** is a carbamate derivative featuring a cyclopropane ring, which imparts significant conformational rigidity. This structural feature is highly valuable in the design of bioactive molecules with specific three-dimensional orientations.

**CAS Number Ambiguity:** It is important to note that there is some discrepancy in the literature and commercial listings regarding the CAS number for the trans isomer of this compound. The

most commonly cited CAS numbers are 177472-54-7 and 170299-53-3. Researchers are advised to verify the specific isomer and corresponding CAS number from their supplier.

Table 1: Chemical and Physical Data

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	187.24 g/mol	[1][2]
IUPAC Name	tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate	[1]
Appearance	Colorless to pale yellow liquid or solid; Light yellow thick paste to solid	[2]
Solubility	Soluble in organic solvents such as dichloromethane and ethanol	[1]
Storage Conditions	Store at 0-8°C, sealed in a dry place	[2]

Table 2: Spectroscopic Data (Predicted/Exemplary)

Note: Experimentally determined spectroscopic data for this specific compound is not readily available in the public domain. The following data is based on typical values for similar structures and should be confirmed by experimental analysis.

Technique	Expected Chemical Shifts / Peaks
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~ 5.0 (br s, 1H, NH), 3.5-3.7 (m, 2H, $\text{CH}_2\text{O}$ ), 2.8-3.0 (m, 1H, NCH), 1.45 (s, 9H, $\text{C}(\text{CH}_3)_3$ ), 0.8-1.2 (m, 1H, CH- $\text{CH}_2\text{O}$ ), 0.4-0.8 (m, 2H, cyclopropyl $\text{CH}_2$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~ 156.0 (C=O), 80.0 ( $\text{C}(\text{CH}_3)_3$ ), 65.0 ( $\text{CH}_2\text{O}$ ), 35.0 (NCH), 28.5 ( $\text{C}(\text{CH}_3)_3$ ), 20.0 (CH- $\text{CH}_2\text{O}$ ), 15.0 (cyclopropyl $\text{CH}_2$ )
IR (thin film)	$\nu$ ~ 3400 (O-H, N-H), 2980 (C-H), 1690 (C=O), 1170 (C-O) $\text{cm}^{-1}$
Mass Spec (ESI+)	m/z 188.12 $[\text{M}+\text{H}]^+$ , 210.10 $[\text{M}+\text{Na}]^+$

## Experimental Protocols

### General Synthesis

The synthesis of **tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate** generally involves the protection of the amino group of trans-2-(aminomethyl)cyclopropanemethanol with a tert-butoxycarbonyl (Boc) group. A common method for this transformation is the reaction of the amino alcohol with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) in the presence of a base.

Exemplary Protocol (based on synthesis of a similar compound):

- Materials:
  - trans-2-(Aminomethyl)cyclopropanemethanol
  - Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
  - Sodium bicarbonate ( $\text{NaHCO}_3$ ) or Triethylamine ( $\text{NEt}_3$ )
  - Solvent: 1,4-Dioxane/Water or Dichloromethane (DCM)
  - Magnesium sulfate ( $\text{MgSO}_4$ ) or Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
  - Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

- Procedure:
  - Dissolve trans-2-(aminomethyl)cyclopropanemethanol (1.0 eq) in a suitable solvent mixture such as 2:1 1,4-dioxane and water.
  - Add a base, such as sodium bicarbonate (1.2 eq), to the solution.
  - Cool the mixture in an ice-water bath.
  - Add di-tert-butyl dicarbonate (1.1 eq) portion-wise with vigorous stirring.
  - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
  - Monitor the reaction by thin-layer chromatography (TLC).
  - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
  - Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
  - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
  - Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate**.

## Applications in Drug Development and Research

### Constrained $\gamma$ -Amino Acid Surrogate

The rigid cyclopropyl scaffold mimics the backbone of a  $\gamma$ -amino acid, making this compound a valuable building block for peptidomimetics.<sup>[1]</sup> By incorporating this moiety, researchers can create peptides with well-defined secondary structures, which can lead to enhanced binding affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs), including GABA receptors.<sup>[1]</sup> The conformational constraint can also improve metabolic stability.

## Synthesis of Antiviral Nucleoside Analogs

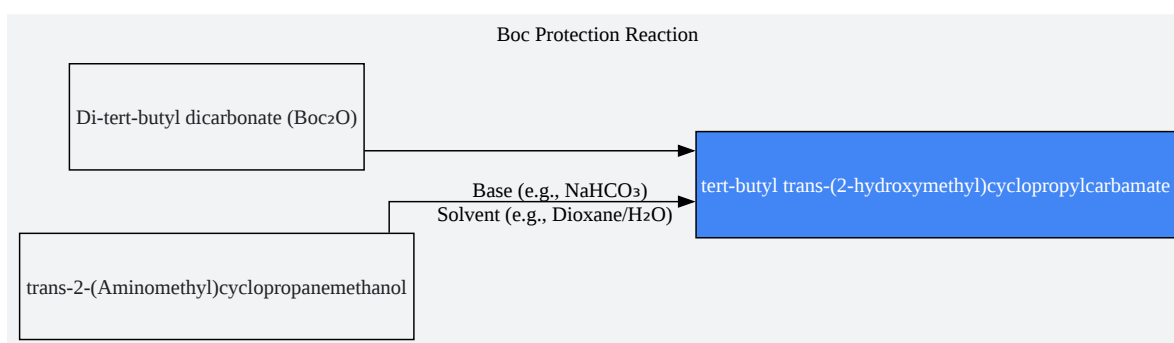
Cyclopropyl-containing nucleoside analogs have shown promise as antiviral agents.[1] **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate** serves as a key chiral synthon for the synthesis of these complex molecules. The hydroxymethyl group provides a handle for coupling with nucleobases, while the carbamate can be deprotected to reveal the amine for further functionalization.

## Biochemical Probes

The compound's structure is suitable for its use in developing biochemical probes for techniques like activity-based protein profiling (ABPP).[1] The small, rigid scaffold can be incorporated into more complex molecules designed to covalently label the active sites of specific enzymes, allowing for the study of their function in complex biological systems.

## Visualizations

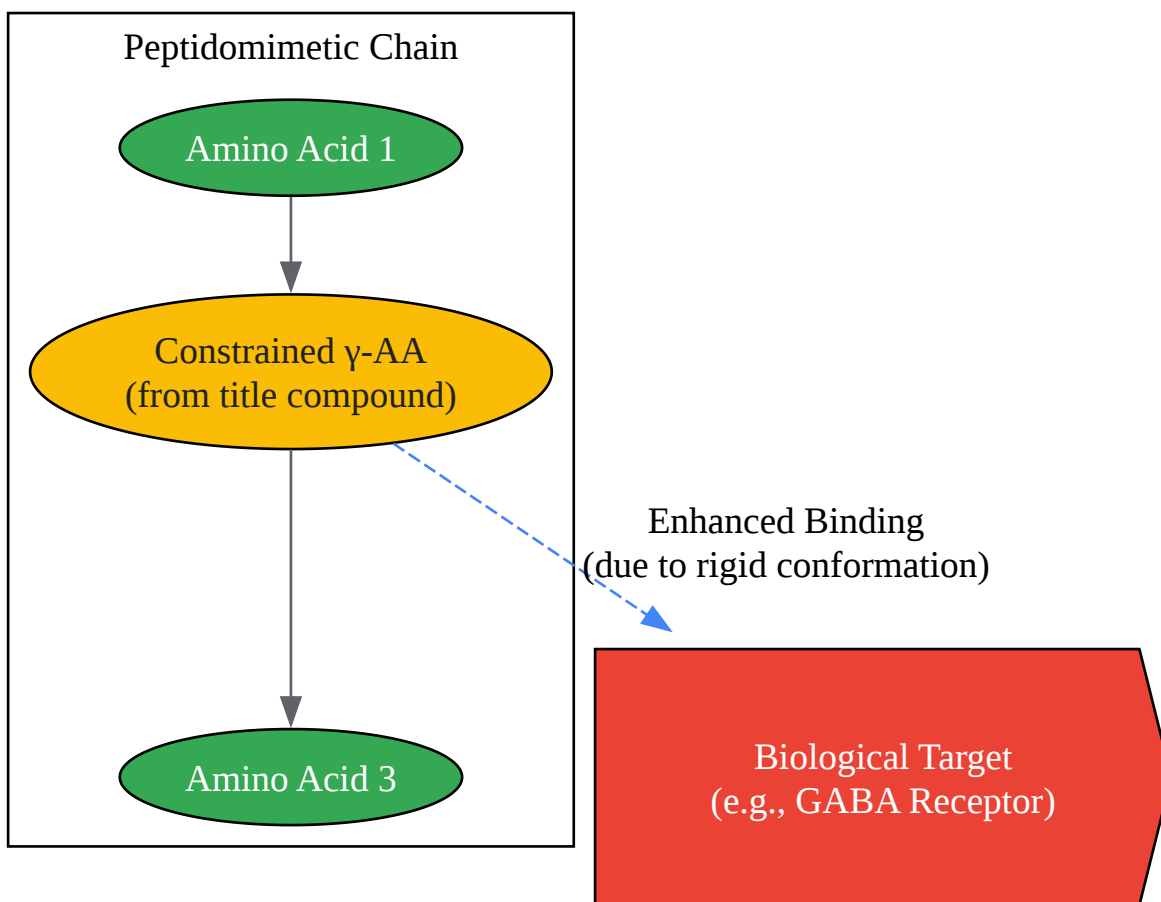
### General Synthetic Workflow



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Caption: General workflow for the synthesis of the target compound.

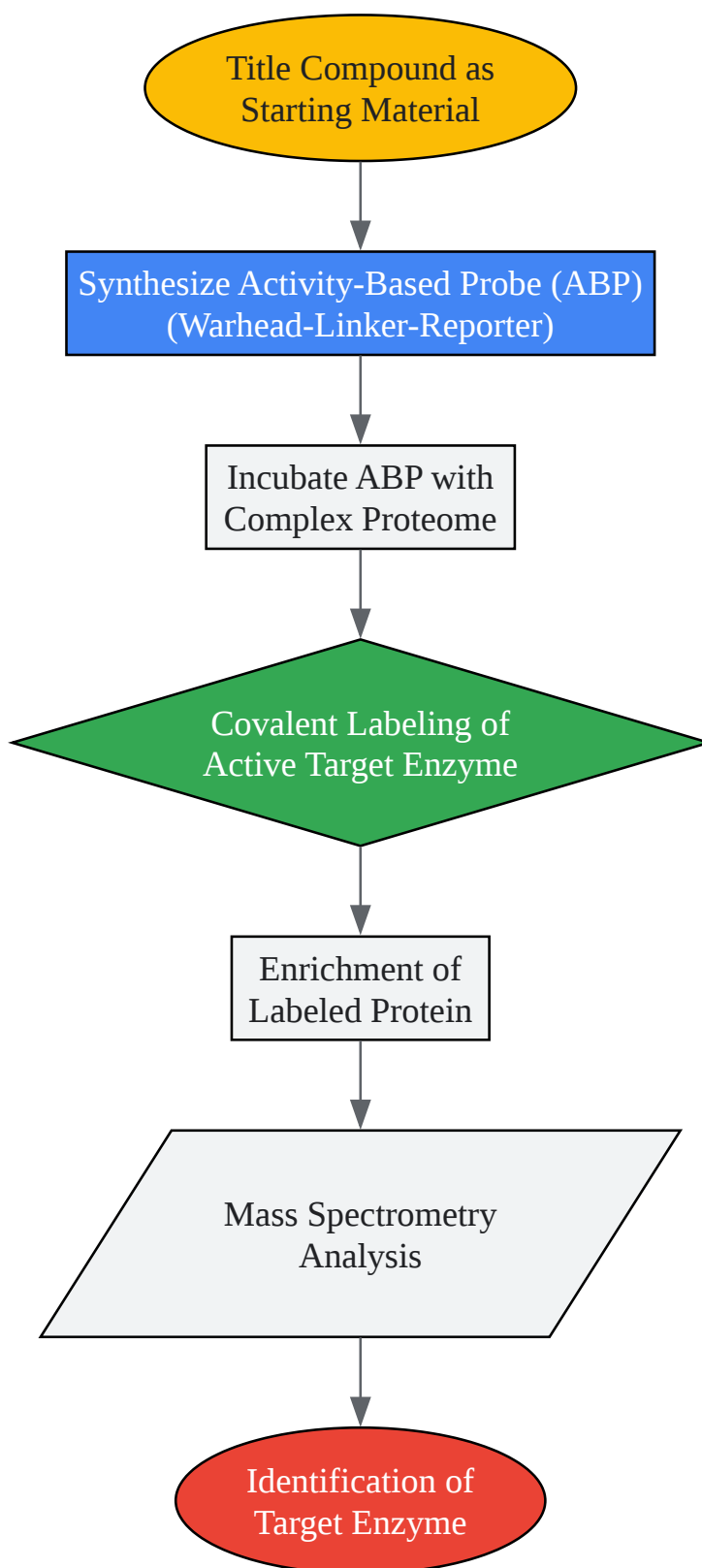
## Conceptual Use as a Constrained Amino Acid



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Caption: Incorporation into a peptidomimetic for enhanced receptor binding.

## Activity-Based Protein Profiling (ABPP) Workflow



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Caption: General workflow for Activity-Based Protein Profiling (ABPP).

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## References

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- 2. Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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